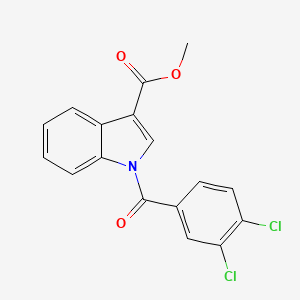

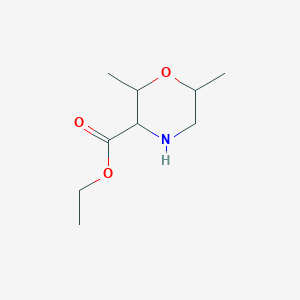

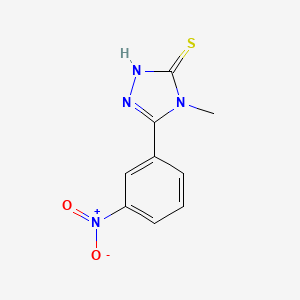

![molecular formula C22H28ClN3O4S B2952934 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215801-71-0](/img/structure/B2952934.png)

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems . Its structure allows for the creation of polymeric hydrogels that can respond to changes in pH, making it suitable for targeted drug release. The presence of dimethylamino groups can enhance the interaction with biological membranes, facilitating the delivery of therapeutic agents .

Antimicrobial Applications

The quaternary ammonium groups within the compound’s structure exhibit antimicrobial properties. These groups can interact with bacterial membranes, potentially disrupting their function. This makes the compound a candidate for use in antimicrobial coatings or additives in materials to prevent bacterial growth .

CO2 Sensing

The tertiary amine groups in the compound can react with carbon dioxide, which suggests its application in CO2 sensing technologies. This could be particularly useful in environmental monitoring, where detecting and measuring CO2 levels is crucial .

Gene Delivery

Due to its ability to complex with nucleic acids, this compound can be used as a cationic monomer in the synthesis of gene delivery vectors. This application is significant in the field of gene therapy, where delivering genetic material into cells is a fundamental process .

Self-Healing Materials

The compound’s structure is conducive to the creation of self-healing materials. When incorporated into polymers, it can contribute to the development of materials that can repair themselves after damage, which is valuable in extending the lifespan of various products .

COX Inhibition

There is evidence to suggest that derivatives of this compound may have COX-1 inhibitory activity, which could be explored for anti-inflammatory applications. Although the activity is weak compared to traditional COX inhibitors, it presents a starting point for further drug development .

Crosslinking Agent

The compound has potential use as a crosslinking agent in the preparation of nanofiber matrices. This application is important in tissue engineering, where creating stable structures that mimic the extracellular matrix is essential .

Fluorescent Labeling

Lastly, the compound’s structure, which includes a benzothiazole moiety, might be explored for fluorescent labeling in biological assays. Fluorescent compounds are often used to visualize or track biological molecules in research .

Wirkmechanismus

Target of Action

Similar compounds have been known to targetCOX-1 , an enzyme responsible for inflammation and pain

Mode of Action

It’s known that similar compounds inhibit the activity of their target enzymes, leading to a decrease in the production of inflammatory mediators . This compound might interact with its target in a similar manner.

Biochemical Pathways

The compound likely affects the cyclooxygenase pathway , given its potential COX-1 inhibitory activity. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-1, the compound could potentially reduce the production of these mediators, thereby alleviating inflammation and pain.

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability, efficacy, and potential side effects.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential COX-1 inhibitory activity . This could make it useful in the treatment of conditions characterized by inflammation and pain, such as arthritis or other inflammatory diseases.

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S.ClH/c1-24(2)10-7-11-25(21(26)15-12-16(27-3)14-17(13-15)28-4)22-23-20-18(29-5)8-6-9-19(20)30-22;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDFHHAESVXCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

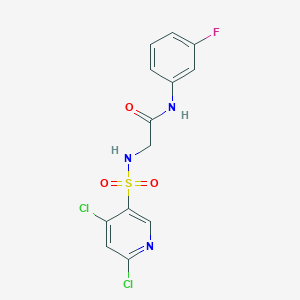

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)

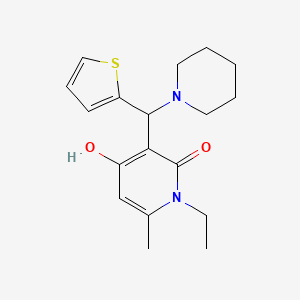

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)

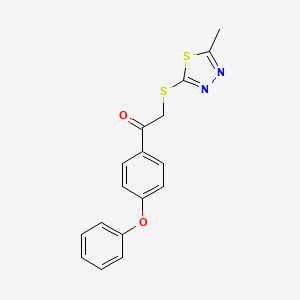

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)